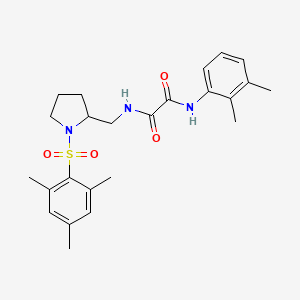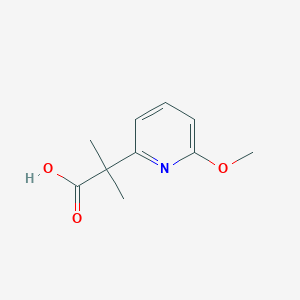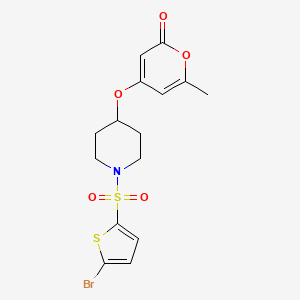
N1-(2,3-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N1-(2,3-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a type of oxalamide, which is a class of compounds characterized by the presence of an oxalamide moiety. Oxalamides are known for their diverse applications in organic synthesis and potential pharmacological activities.
Synthesis Analysis
The synthesis of oxalamides can be achieved through various synthetic routes. One such method is described in the first paper, where a novel one-pot synthetic approach is developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method involves the classical Meinwald rearrangement and a new rearrangement sequence, which is operationally simple and high yielding. This provides a useful formula for the synthesis of both anthranilic acid derivatives and oxalamides .
Molecular Structure Analysis
The molecular structure of oxalamides can vary, and their conformational polymorphism is highlighted in the second paper. Two conformational polymorphs of N,N'-bis(pyridin-3-ylmethyl)oxalamide are analyzed, both crystallizing in the monoclinic space group P21/c with Z=4. The study reveals that the central core of the molecule can be effectively planar with the terminal pyridyl rings adopting different conformations. Computational chemistry indicates that symmetric molecules with syn and anti conformations have nearly identical energies. The importance of hydrogen bonding in the molecular packing is emphasized, which could be relevant for the structural analysis of this compound .
Chemical Reactions Analysis
Oxalamides can participate in various chemical reactions due to their functional groups. While the provided papers do not directly discuss the chemical reactions of this compound, the general reactivity of oxalamides can involve interactions with nucleophiles and electrophiles, and they can act as ligands in coordination chemistry. The presence of amide groups in oxalamides suggests potential for hydrogen bonding and other non-covalent interactions, which can influence their reactivity and applications in synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxalamides are influenced by their molecular structure. The presence of amide groups typically results in strong hydrogen bonding, which can affect their solubility, melting points, and crystalline structure. The polymorphism discussed in the second paper suggests that slight changes in the molecular conformation can lead to significant differences in the physical properties of these compounds. The analysis of Hirshfeld surfaces in the study provides insight into the intermolecular interactions that dictate these properties .
properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S/c1-15-12-17(3)22(18(4)13-15)32(30,31)27-11-7-9-20(27)14-25-23(28)24(29)26-21-10-6-8-16(2)19(21)5/h6,8,10,12-13,20H,7,9,11,14H2,1-5H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKWXNUUYHUHIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2504082.png)
![4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2504083.png)
![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid](/img/structure/B2504086.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2504089.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2504092.png)

![6-chloro-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2504094.png)
![(2E)-N'-[(E)-benzoyl]-3-(4-chlorophenyl)prop-2-enehydrazide](/img/structure/B2504095.png)

